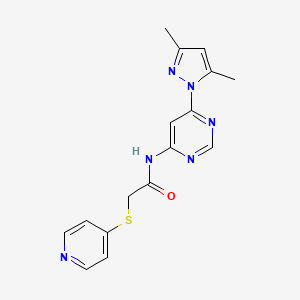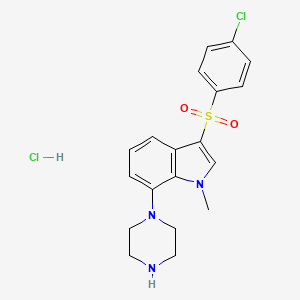
5-HT6 antagonist 29
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The 5-HT6 receptor is a subtype of 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gs and mediates excitatory neurotransmission . The 5-HT6 antagonists are a new class of medications. Because they are pro-cholinergic, these medications are used as adjuncts to acetylcholinesterase inhibitors (such as donepezil), further increasing acetylcholine in the central nervous system (CNS) .
Synthesis Analysis
An improved synthesis of a 5-HT6 antagonist is described. A problematic amide reduction step was avoided by a reductive amination. Overall, 2.9 kg was produced over 6 steps with an overall yield of 56% .科学的研究の応用
Potential in Treating Alzheimer’s Disease
5-HT6 antagonists, including 5-HT6 antagonist 29, show promise in the treatment of Alzheimer's Disease (AD). These compounds potentially improve cognition in AD by modulating neurotransmitters like GABA, glutamate, dopamine, noradrenaline, and acetylcholine, which are compromised in AD. Despite some initial positive findings in preclinical and early-phase clinical trials, larger phase III trials have not demonstrated significant cognitive improvements with 5-HT6 antagonists like idalopirdine and intepirdine. However, the quest for effective 5-HT6 receptor antagonists continues, given their modest side-effect profile and potential therapeutic benefits (Khoury et al., 2018) (Ferrero et al., 2016) (Wicke et al., 2015).
Cognitive Enhancement in Schizophrenia
5-HT6 antagonists demonstrate efficacy in enhancing cognition in animal models relevant to schizophrenia. They improve performance in tests for episodic memory, social cognition, executive function, and working memory. The mechanism involves decreasing GABA release and increasing neurotransmitter concentrations like glutamate and acetylcholine, thereby enhancing synaptic plasticity. This has potential implications for treating cognitive impairments in schizophrenia (Dement'eva & Kruse, 2015) (de Bruin & Kruse, 2015).
Role in Learning and Memory Processes
Research has shown that 5-HT6 antagonists can improve learning and memory. Different compounds targeting the 5-HT6 receptor, both agonists and antagonists, have shown promise in enhancing memory in various animal models. This suggests a complex functionality of the 5-HT6 receptor, involving different cellular pathways depending on the drug used. Such findings open the door for potential treatments for memory-related disorders (Ramírez, 2013) (Meneses et al., 2011).
Enhancement of Neurotransmitter Release
5-HT6 antagonists like SB-271046 have been observed to enhance excitatory neurotransmission in key brain regions like the frontal cortex and hippocampus. This suggests their potential in treating cognitive dysfunction by modulating neurotransmitter release, particularly in areas critical for memory and cognitive functions (Dawson et al., 2001).
Potential in Modulating Cholinergic and Glutamatergic Neurotransmission
Studies have demonstrated that 5-HT6 receptor agonists, like E-6801, can improve recognition memory by modulating cholinergic and glutamatergic neurotransmission. This highlights the complex interactions between 5-HT6 receptors and other neurotransmitter systems, offering insights into potential multifaceted treatment approaches for memory enhancement (Kendall et al., 2011).
作用機序
By blocking the 5HT6 receptor, 5-HT6 antagonist 29 acts to increase the amount of acetylcholine in the CNS . This is because 5-HT6 antagonists are pro-cholinergic, these medications are used as adjuncts to acetylcholinesterase inhibitors (such as donepezil), further increasing acetylcholine in the CNS .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-methyl-7-piperazin-1-ylindole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S.ClH/c1-22-13-18(26(24,25)15-7-5-14(20)6-8-15)16-3-2-4-17(19(16)22)23-11-9-21-10-12-23;/h2-8,13,21H,9-12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERMVFOBIFLWLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=CC=C2)N3CCNCC3)S(=O)(=O)C4=CC=C(C=C4)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

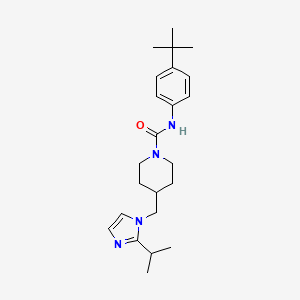
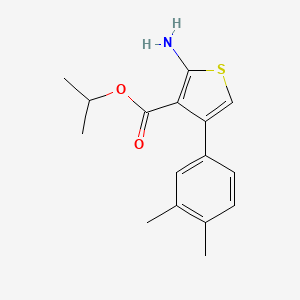
![tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate](/img/structure/B2357763.png)
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2357764.png)
![N-[[5-benzylsulfanyl-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2357766.png)
![[(4S,8As)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanethiol](/img/structure/B2357767.png)
![Tert-Butyl 4,5-Dihydro-2H-Spiro[Cyclopenta[C]Pyrazole-6,4-Piperidine]-1-Carboxylate](/img/structure/B2357768.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2357769.png)
![6-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3,4-dihydroquinolin-2(1H)-one](/img/structure/B2357771.png)

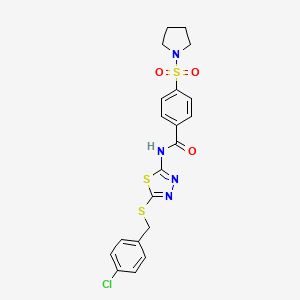
![4-butyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2357777.png)
![2-[(4-Prop-2-ynoxyphenyl)methylidene]indene-1,3-dione](/img/structure/B2357778.png)
